molecular formula C11H13BrO3S B598565 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 100126-06-5

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B598565
CAS No.: 100126-06-5
M. Wt: 305.186
InChI Key: YXVMDLVFQILJSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₃BrO₃S and a molecular weight of 305.19 g/mol . This compound is characterized by the presence of a bromine atom, a phenyl ring substituted with an isopropylsulfonyl group, and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone typically involves the bromination of 1-(4-(isopropylsulfonyl)phenyl)ethanone. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The isopropylsulfonyl group enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-dimethylamino-phenyl)ethanone
  • 2-Bromo-1-(4-isobutylphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

2-bromo-1-(4-propan-2-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-8(2)16(14,15)10-5-3-9(4-6-10)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMDLVFQILJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743232
Record name 2-Bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100126-06-5
Record name 2-Bromo-1-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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